molecular formula C6H4BFN2O2 B2867532 5-Cyano-2-fluoropyridine-3-boronic acid CAS No. 2377609-85-1

5-Cyano-2-fluoropyridine-3-boronic acid

Cat. No.: B2867532
CAS No.: 2377609-85-1
M. Wt: 165.92
InChI Key: VMJBZRFMORBFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-fluoropyridine-3-boronic acid is a boronic acid derivative that contains a cyano group, a fluorine atom, and a boronic acid moiety attached to a pyridine ring

Mechanism of Action

Target of Action

5-Cyano-2-fluoropyridine-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound’s role in this reaction can lead to the synthesis of various biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, carboxyindoles with HCV NS5B polymerase inhibitory activity, and pyrazolyl- and thienyl-aminohydantoins with BACE1 inhibitory activity .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties can potentially impact its bioavailability and efficacy in biochemical reactions.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules, contributing to the inhibition of key enzymes such as glycogen synthase kinase 3, HCV NS5B polymerase, and BACE1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions.

Preparation Methods

The synthesis of 5-Cyano-2-fluoropyridine-3-boronic acid typically involves the use of organometallic reagents and boron-containing compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. For example, the preparation of this compound can be achieved by reacting 5-bromo-2-fluoropyridine with a boronic acid derivative under these conditions .

Chemical Reactions Analysis

5-Cyano-2-fluoropyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Cyano-2-fluoropyridine-3-boronic acid can be compared with other similar compounds, such as:

The presence of the cyano group in this compound makes it unique, as it can participate in additional chemical reactions and provide different electronic properties compared to its analogs.

Properties

IUPAC Name

(5-cyano-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJBZRFMORBFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.